

Application of STX-721 in CRISPR Screening Studies: Notes and Protocols

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Compound of Interest

Compound Name: STX-721

Cat. No.: B12374468

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Introduction

STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2][3] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) that are often insensitive to earlier generations of EGFR TKIs.[4][5] The high selectivity of **STX-721** for mutant over wild-type (WT) EGFR suggests a potential for a wider therapeutic window and reduced WT EGFR-driven toxicities, such as skin rash and diarrhea.[3][6] Preclinical studies have shown that **STX-721** potently inhibits the proliferation of cancer cell lines harboring EGFR ex20ins mutations and induces tumor regression in xenograft models.[1][6] Currently, **STX-721** is being evaluated in Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC with EGFR or HER2 ex20ins mutations.[2][4]

CRISPR-Cas9 genome editing technology provides a powerful tool to systematically investigate the genetic dependencies of cancer cells and to identify mechanisms of drug sensitivity and resistance. This document outlines the application of **STX-721** in CRISPR screening studies, providing detailed protocols for identifying genes that modulate the response to this targeted therapy.

Data Presentation

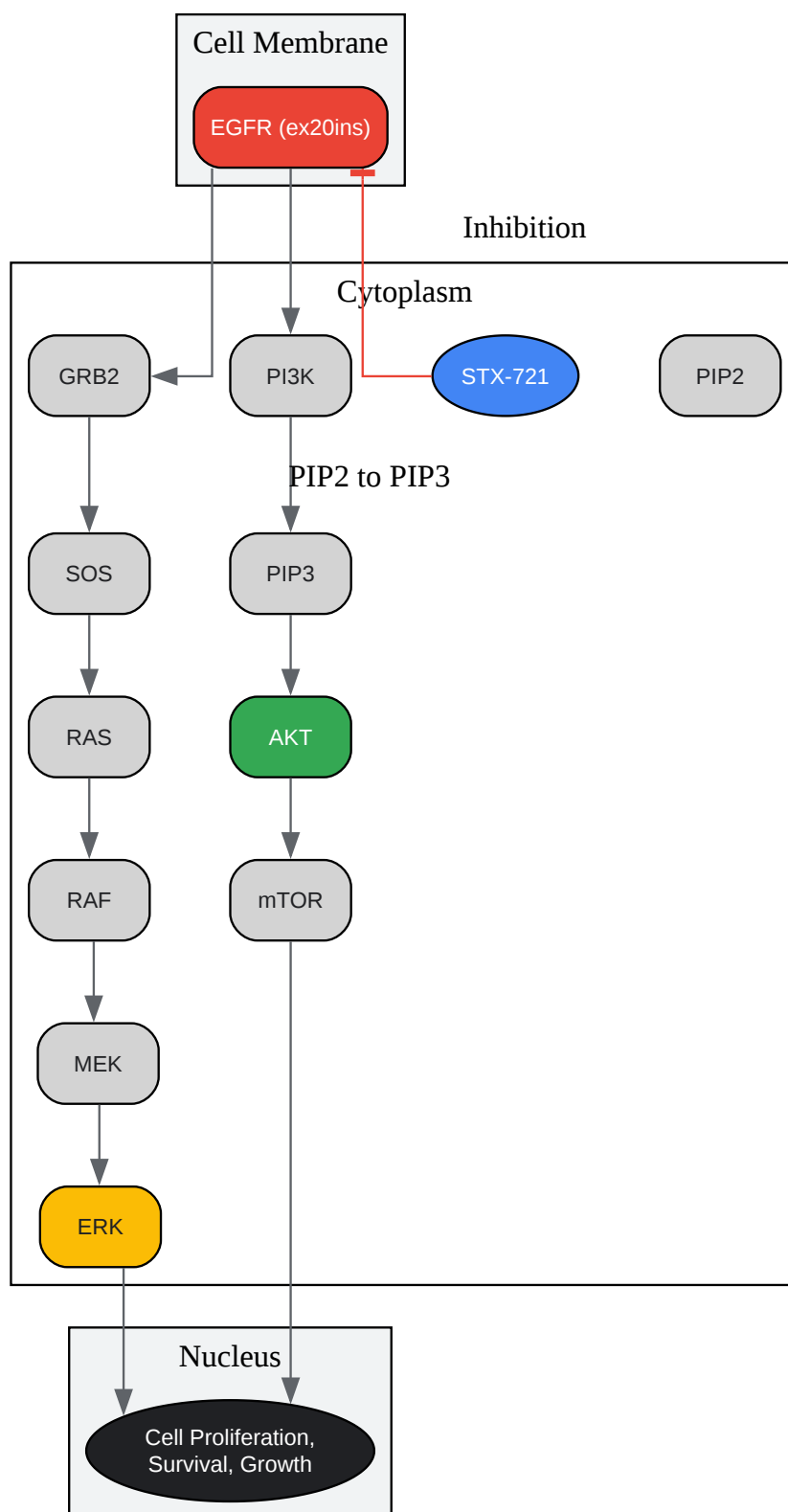
Table 1: In Vitro Anti-proliferative Activity of STX-721 in CRISPR/Cas9-Edited NSCLC Cell Lines

Cell Line	EGFR Mutation Status	STX-721 IC ₅₀ (nM)	Reference
NCI-H2073 EGFR V769_D770 insASV KI	Exon 20 Insertion (Knock-in)	10.1	[1]
NCI-H2073 EGFR D770_N771 insSVD KI	Exon 20 Insertion (Knock-in)	6.1	[1]
NCI-H2073	Wild-Type	>1000	[1]

KI: Knock-in

Signaling Pathway

STX-721 targets the ATP binding site of EGFR, leading to the inhibition of its kinase activity. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.



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Caption: EGFR signaling pathway inhibited by **STX-721**.

Experimental Protocols

Protocol 1: Generation of EGFR Exon 20 Insertion Mutant Cell Lines using CRISPR-Cas9

This protocol describes the generation of isogenic cell lines with specific EGFR exon 20 insertion mutations, which can be used to validate the selectivity of **STX-721**.

Materials:

- Parental cell line (e.g., NCI-H2073, A549)
- Cas9 expression vector (e.g., lentiCRISPRv2)
- sgRNA expression vector
- Donor DNA template with the desired exon 20 insertion mutation and a selection marker
- Lipofectamine 3000 or other transfection reagent
- Puromycin or other selection antibiotic
- FACS buffer (PBS with 2% FBS)
- Sanger sequencing primers

Methodology:

- **sgRNA Design:** Design sgRNAs targeting the region in exon 20 of the EGFR gene where the insertion is to be introduced.
- **Donor Template Design:** Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor with the desired insertion mutation flanked by homology arms.
- **Transfection:** Co-transfect the Cas9/sgRNA expression vector and the donor DNA template into the parental cell line using a suitable transfection reagent.

- Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have incorporated the donor DNA.
- Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
- Genotyping: Once clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to confirm the presence of the desired knock-in mutation.
- Validation: Validate the functional consequence of the mutation by assessing EGFR phosphorylation and sensitivity to **STX-721**.

Protocol 2: Genome-Wide CRISPR-Cas9 Loss-of-Function Screen to Identify Modifiers of **STX-721** Sensitivity

This protocol outlines a pooled, genome-wide CRISPR-Cas9 screen to identify genes whose knockout confers resistance or sensitivity to **STX-721**.

Materials:

- Cas9-expressing cancer cell line sensitive to **STX-721** (e.g., NCI-H2073 EGFR ex20ins KI)
- Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Polybrene
- **STX-721**
- Genomic DNA extraction kit
- PCR primers for sgRNA library amplification
- Next-generation sequencing (NGS) platform

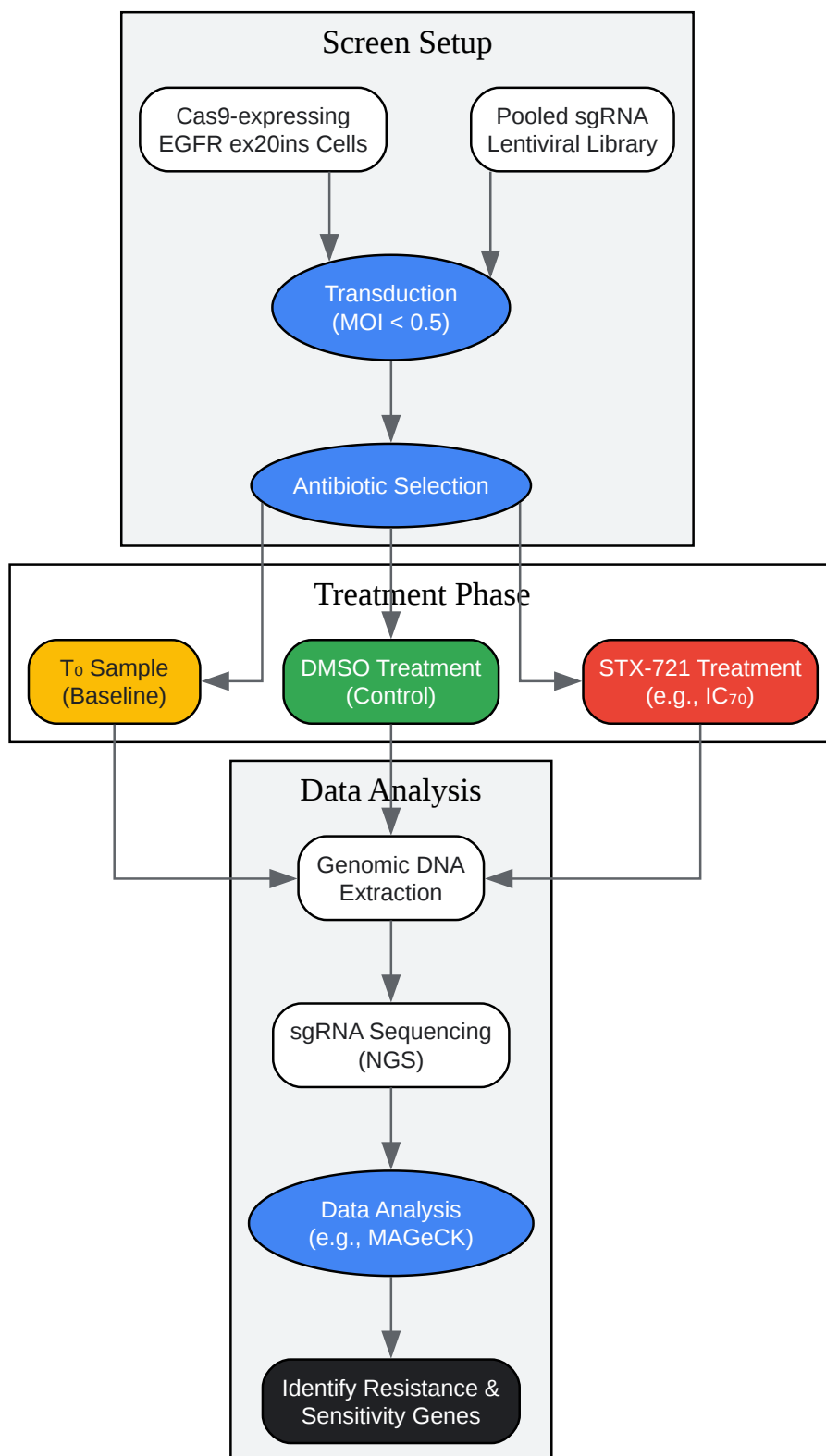
Methodology:

- **Lentivirus Production:** Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
- **Cell Transduction:** Transduce the Cas9-expressing target cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the screen.
- **Antibiotic Selection:** Select transduced cells with the appropriate antibiotic to eliminate non-transduced cells.
- **Baseline Cell Collection (T₀):** Collect a sample of cells after selection to serve as the baseline representation of sgRNAs.
- **STX-721 Treatment:** Split the remaining cells into two populations: one treated with DMSO (vehicle control) and the other with a concentration of **STX-721** that results in significant but incomplete cell killing (e.g., IC₇₀-IC₈₀, determined from a dose-response curve).
- **Cell Culture and Passaging:** Culture the cells for 14-21 days, maintaining the cell representation and replenishing the drug with each passage.
- **Final Cell Collection:** Harvest the cells from both the DMSO and **STX-721** treated populations.
- **Genomic DNA Extraction and Sequencing:** Extract genomic DNA from the T₀ and final cell pellets. Amplify the integrated sgRNA sequences by PCR and prepare the libraries for NGS.
- **Data Analysis:**
 - Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
 - Calculate the log-fold change (LFC) of each sgRNA in the **STX-721** treated population compared to the DMSO-treated population.

- Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits).

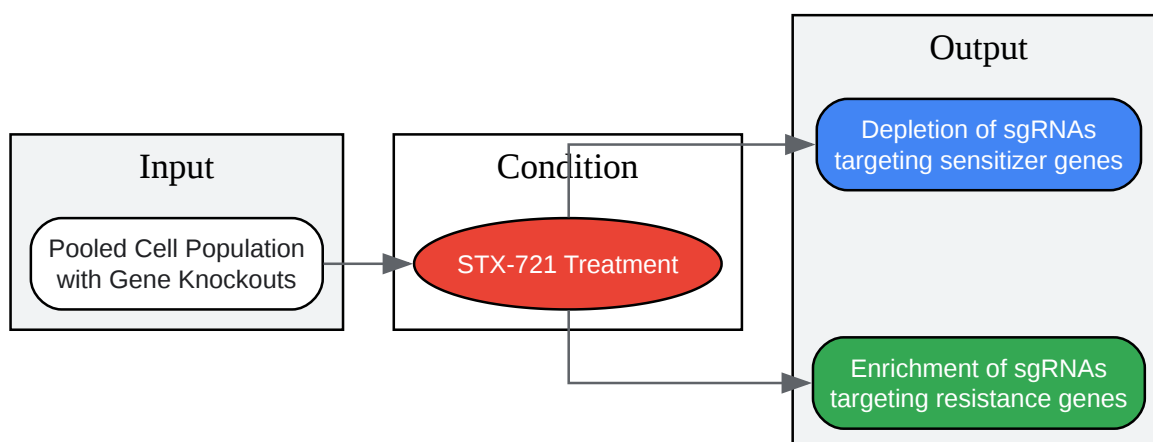
Experimental Workflow and Logic

The following diagrams illustrate the workflow of a CRISPR screen with **STX-721** and the logic behind identifying genetic modifiers.



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Caption: CRISPR-Cas9 screening workflow with **STX-721**.



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Caption: Logic of identifying **STX-721** resistance/sensitivity genes.

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